molecular formula C20H19F3N4O3S B2834242 ethyl (2Z)-2-[({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-5-yl}amino)methylidene]-4,4,4-trifluoro-3-oxobutanoate CAS No. 477762-89-3

ethyl (2Z)-2-[({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-5-yl}amino)methylidene]-4,4,4-trifluoro-3-oxobutanoate

Cat. No. B2834242
CAS RN: 477762-89-3
M. Wt: 452.45
InChI Key: OCJIGVMXZPZJKA-RAXLEYEMSA-N
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Description

Ethyl (2Z)-2-[({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-5-yl}amino)methylidene]-4,4,4-trifluoro-3-oxobutanoate is a useful research compound. Its molecular formula is C20H19F3N4O3S and its molecular weight is 452.45. The purity is usually 95%.
BenchChem offers high-quality ethyl (2Z)-2-[({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-5-yl}amino)methylidene]-4,4,4-trifluoro-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (2Z)-2-[({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-5-yl}amino)methylidene]-4,4,4-trifluoro-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

One significant application involves the synthesis of novel heterocyclic compounds through various chemical reactions. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for creating a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines. These compounds are synthesized using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, highlighting the chemical's utility in producing diverse heterocyclic structures with potential applications in pharmaceuticals and materials science (Honey et al., 2012).

Heterocyclic Synthesis

Further, the compound's utility extends to the expeditious synthetic approach towards polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This demonstrates its role in heterocyclic synthesis, providing access to complex molecules that could have applications ranging from molecular electronics to drug discovery (Mohareb et al., 2004).

Antimicrobial Activity

Another research application involves the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety. These compounds are suitable for use as antibacterial agents, showcasing the compound's role in the development of new antimicrobial materials (Azab et al., 2013).

Colorimetric Chemosensors

Additionally, the compound serves as a basis for developing colorimetric chemosensors for metal ion detection. These sensors can recognize various metal ions such as Cu2+, Zn2+, and Co2+ through visible color changes, indicating its importance in environmental monitoring and analytical chemistry (Aysha et al., 2021).

properties

IUPAC Name

ethyl (Z)-2-[[5-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-3-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N4O3S/c1-4-30-19(29)13(18(28)20(21,22)23)10-24-16-9-14(25-26-16)17-15(7-8-31-17)27-11(2)5-6-12(27)3/h5-10,28H,4H2,1-3H3,(H,25,26)/b18-13-,24-10?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXOZZVXNNARHM-FSESAKBASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=NNC(=C1)C2=C(C=CS2)N3C(=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C(F)(F)F)\O)/C=NC1=NNC(=C1)C2=C(C=CS2)N3C(=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2Z)-2-[({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophen-2-yl]-1H-pyrazol-5-yl}amino)methylidene]-4,4,4-trifluoro-3-oxobutanoate

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